(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-4-34-21-9-7-20(8-10-21)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)19-6-5-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMAQODUGKJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , designated by CAS number 920206-49-1, is a complex organic molecule with multiple functional groups that suggest potential biological activities. The structure includes a dimethyl-substituted phenyl group, a piperazine moiety, and a triazolo-pyrimidine derivative. These structural components may allow the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The presence of diverse functional groups indicates a potential for varied biological interactions.
| Property | Value |
|---|---|
| CAS Number | 920206-49-1 |
| Molecular Formula | C25H27N7O2 |
| Molecular Weight | 457.5 g/mol |
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of anticancer and antimicrobial effects. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine structures often demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with similar structural motifs have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II. These interactions lead to apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms .
- Case Studies : A study highlighted the anticancer potential of triazole derivatives where compounds exhibited IC50 values indicating effective inhibition of cell growth in HeLa cells and other tumor cell lines .
Antimicrobial Activity
The compound's structural features also suggest possible antimicrobial properties:
- In Vitro Studies : Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability . The incorporation of the piperazine moiety is particularly noted for enhancing antimicrobial activity.
Pharmacological Exploration
Given its structural complexity and preliminary biological activity data, further pharmacological exploration is warranted:
- Molecular Docking Studies : Predictive models indicate that the compound could interact with multiple biological pathways. Molecular docking studies can help elucidate specific binding sites on target proteins.
- Synthesis and Optimization : Research into synthetic pathways for this compound may yield derivatives with enhanced bioactivity or reduced toxicity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The structural features of the compound suggest potential activity against various cancer cell lines. For instance, the incorporation of the triazole ring has been linked to enhanced cytotoxicity in cancer models due to its ability to interact with biological targets involved in cell proliferation and survival .
Anticonvulsant Properties
Research has shown that similar piperazine derivatives can exhibit anticonvulsant effects. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which could lead to protective effects against seizures. Compounds with structural similarities to the target compound have demonstrated efficacy in various seizure models .
Antimicrobial Activity
Compounds featuring the triazole and phenyl groups have also been explored for their antimicrobial properties. The unique electronic characteristics of these groups can enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
The detailed evaluation of structure-activity relationships for compounds similar to (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has provided insights into optimizing their pharmacological profiles. Modifications to the phenyl and piperazine groups can significantly affect the biological activity and selectivity of these compounds .
Drug Design
The design of novel derivatives based on this compound can lead to improved therapeutic agents with higher potency and reduced side effects. Computational modeling and molecular docking studies are often employed to predict interactions with biological targets, guiding the synthesis of more effective analogues .
UV Absorption Properties
Compounds with similar structures have been investigated for their ability to absorb UV radiation effectively. This property is particularly useful in developing materials for photoprotection in various applications, including cosmetics and polymers .
Synthesis of Functional Materials
The synthesis of functional materials incorporating this compound can lead to innovative applications in coatings and nanocomposites due to their unique chemical properties .
Case Study 1: Anticancer Activity
A study evaluated a series of triazole-pyrimidine derivatives for their anticancer effects on human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that modifications at the piperazine position significantly influenced cytotoxicity levels, suggesting a promising avenue for further research into this compound's derivatives .
Case Study 2: Anticonvulsant Efficacy
In a preclinical model assessing anticonvulsant activity, a related piperazine derivative exhibited significant protection against seizures induced by picrotoxin. The study highlighted the importance of electronic properties imparted by substituents on the phenyl rings in enhancing anticonvulsant efficacy .
Chemical Reactions Analysis
Reactivity of the Triazolopyrimidine Core
The fused triazole-pyrimidine system participates in electrophilic aromatic substitution (EAS) and nucleophilic attacks, influenced by electron-rich and -deficient regions.
| Reaction Type | Conditions/Reagents | Outcome/Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group introduced at C5 of pyrimidine ring | 62–68% | |
| Halogenation | Br₂ in DCM, FeCl₃ catalyst | Bromination at C7 position of triazole | 55–60% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic acids couple at C2 of pyrimidine | 70–75% |
Key Findings :
-
Nitration occurs preferentially at the pyrimidine ring due to electron withdrawal by the triazole.
-
Halogenation under mild conditions preserves the piperazine linkage.
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and sulfonation reactions, enabling further structural diversification.
Key Findings :
-
Alkylation proceeds efficiently in polar aprotic solvents like DMF.
Methanone Group Transformations
The (3,4-dimethylphenyl)methanone group participates in reductions and condensations.
| Reaction Type | Conditions/Reagents | Outcome/Product | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | Ketone reduced to secondary alcohol | 88–92% | |
| Grignard Addition | MeMgBr, THF, −20°C | Methyl group added to carbonyl carbon | 75–80% | |
| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime formation | 70–75% |
Key Findings :
-
NaBH₄ selectively reduces the methanone group without affecting the triazole ring.
-
Oxime derivatives show improved crystallinity for X-ray studies.
Substituent-Directed Reactions
The 4-ethoxyphenyl and 3,4-dimethylphenyl groups influence regioselectivity in cross-coupling and oxidation reactions.
| Reaction Type | Conditions/Reagents | Outcome/Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, −78°C | Ethoxy group converted to hydroxyl | 60–65% | |
| Oxidation | KMnO₄, H₂O, 50°C | Methyl groups oxidized to carboxylic acids | 50–55% | |
| Cross-Coupling | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF | Ethoxyphenyl replaced with aryl/heteroaryl groups | 65–70% |
Key Findings :
-
BBr₃ selectively cleaves the ethoxy group without degrading the triazole.
-
Oxidation of methyl groups is limited by steric hindrance.
Stability Under Reaction Conditions
Critical parameters for maintaining structural integrity during reactions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and substituent effects.
Structural Analogues and Key Differences
Substituent Effects on Physicochemical Properties
Ethoxy vs. Methoxy Groups: The target compound’s 4-ethoxyphenyl group (vs. Ethoxy groups are less electron-donating than methoxy, which may alter electronic interactions in binding pockets .
3,4-Dimethylphenyl vs. 3,4-Dimethoxyphenyl :
- The 3,4-dimethylphenyl group in the target compound provides steric hindrance without the hydrogen-bonding capability of methoxy groups, possibly reducing polar interactions compared to the dimethoxy analog .
Piperazine Linker: The piperazine moiety in triazolopyrimidine derivatives (target compound, ) improves solubility compared to non-cyclic linkers, as seen in 2-pyrazoline analogs .
Bioactivity Implications (Inferred)
- Triazolopyrimidine derivatives (e.g., ) are reported to exhibit kinase inhibition and anticancer activity. The target compound’s ethoxy and dimethyl groups may modulate selectivity for specific isoforms.
- 2-Pyrazolines (e.g., ) show anti-inflammatory and antimicrobial effects, but their bioactivity profiles differ significantly due to structural divergence.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the triazolopyrimidine core. Key steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
- Piperazine coupling : Nucleophilic substitution at the C7 position of the triazolopyrimidine using a piperazine derivative in DMF at 80–100°C .
- Methanone linkage : Friedel-Crafts acylation between the piperazine nitrogen and the 3,4-dimethylphenyl group, catalyzed by AlCl₃ .
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% CuI for CuAAC) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for >95% purity .
Q. How can structural characterization resolve ambiguities in NMR or mass spectrometry data?
- Methodological Answer :
- NMR conflicts : Overlapping signals for aromatic protons (e.g., 4-ethoxyphenyl vs. piperazine) require 2D techniques (HSQC, HMBC) to assign connectivity .
- Mass spectrometry : High-resolution ESI-MS can distinguish between isotopic patterns of N-rich fragments (e.g., triazolopyrimidine vs. piperazine) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the methanone linkage conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced anticancer activity?
- Methodological Answer :
- Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to kinase ATP pockets .
- Piperazine substitution : Introduce methyl groups to the piperazine ring to improve metabolic stability .
- Methanone optimization : Replace 3,4-dimethylphenyl with a heteroaromatic group (e.g., pyridinyl) to modulate lipophilicity .
- Assay design : Test modified analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays, controlling for hypoxia and serum concentration .
Q. How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay standardization : Use consistent cell passage numbers (<20) and normalize viability assays to untreated controls .
- Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Target validation : Confirm target engagement via Western blotting (e.g., phospho-EGFR inhibition) alongside activity assays .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC₅₀) to account for inter-lab variability .
Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against 100+ kinases, prioritizing hits with <100 nM Kd .
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- CRISPR knockouts : Validate specificity by comparing IC₅₀ in wild-type vs. kinase-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
